5-Nitro-2-(trifluoromethyl)pyridin-4-ol
CAS No.: 438554-44-0
Cat. No.: VC3811910
Molecular Formula: C6H3F3N2O3
Molecular Weight: 208.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 438554-44-0 |
---|---|
Molecular Formula | C6H3F3N2O3 |
Molecular Weight | 208.09 g/mol |
IUPAC Name | 5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one |
Standard InChI | InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-4(12)3(2-10-5)11(13)14/h1-2H,(H,10,12) |
Standard InChI Key | VVKVNBMMOVZQRX-UHFFFAOYSA-N |
SMILES | C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES | C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The compound’s IUPAC name, 5-nitro-2-(trifluoromethyl)-1H-pyridin-4-one, reflects its tautomeric equilibrium between the enol (hydroxyl) and keto (oxo) forms . Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₃F₃N₂O₃ | |
Molecular Weight | 208.09 g/mol | |
SMILES | C1=C(NC=C(C1=O)N+[O-])C(F)(F)F | |
InChIKey | VVKVNBMMOVZQRX-UHFFFAOYSA-N |
The planar pyridine ring adopts a distorted geometry due to steric and electronic effects from the CF₃ and NO₂ groups. Density functional theory (DFT) calculations predict enhanced electrophilicity at C-3 and C-6 positions, facilitating nucleophilic substitutions .
Synthetic Methodologies
Three-Component Cyclization
A patented route involves the reaction of alkoxyallenes, nitriles, and trifluoroacetic acid (TFA) under Lewis acid catalysis . For example:
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Reagents: Methoxyallene (1.2 eq), acetonitrile (1.0 eq), TFA (1.5 eq).
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Conditions: Dichloromethane, TMSOTf (10 mol%), Et₃N (2.0 eq), reflux (72 h).
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Work-up: Acidic quenching (HCl), extraction, and column chromatography.
This method leverages TFA’s CF₃ group to introduce trifluoromethylation regioselectively. The mechanism proceeds via a [4+2] cycloaddition followed by aromatization (Scheme 1) .
Functionalization of Pyridine Precursors
4-Bromo-2-trifluoromethylpyridine serves as a precursor in halogen-exchange reactions. Nitration using HNO₃/H₂SO₄ at 0–5°C introduces the NO₂ group at C-5, followed by hydrolysis of the bromine atom to OH using NaOH/EtOH . Yields for this step range from 45% to 68%, depending on reaction scale .
Reactivity and Chemical Transformations
Electrophilic Substitution
The hydroxyl group at C-4 undergoes O-alkylation and acylation. For instance, treatment with benzyl chloride/K₂CO₃ in DMF yields 4-benzyloxy derivatives (89% yield), useful in protecting group strategies .
Nucleophilic Aromatic Substitution
The electron-deficient ring facilitates substitutions at C-3 and C-6. Reaction with amines (e.g., morpholine) in DMSO at 120°C replaces the nitro group with amino functionalities, forming 5-amino analogs (72% yield) .
Tautomerism and Metal Coordination
The enol-keto tautomerism enables coordination to transition metals. Complexation with Cu(II) in methanol produces a blue chelate (λmax = 620 nm), characterized by ESR spectroscopy .
Applications in Drug Discovery and Agrochemicals
Pharmacological Intermediates
The compound serves as a precursor to 4-chloro-2-(trifluoromethyl)pyridine, a key intermediate in antitrypanosomal agents . Nitro reduction (H₂/Pd-C) yields 5-amino-2-(trifluoromethyl)pyridin-4-ol (CID 22380026), which exhibits moderate activity against Leishmania donovani (IC₅₀ = 23 μM) .
Agrochemical Development
Derivatives with 4-alkoxy groups show herbicidal activity. For example, 4-methoxy-5-nitro-2-CF₃-pyridine inhibits Amaranthus retroflexus growth at 10 ppm .
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